3-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole
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Overview
Description
3-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methyl group, a naphthalen-1-ylmethyl group, and a sulfanyl group
Preparation Methods
The synthesis of 3-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), also known as “click chemistry.” This method provides high regioselectivity and excellent yields . The reaction typically involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Chemical Reactions Analysis
3-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design due to its ability to interact with biological targets . In materials science, it is used in the development of novel materials with unique properties. Additionally, it has applications in organic synthesis as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 3-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
3-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole can be compared with other similar compounds such as naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate . While both compounds contain a triazole ring and a naphthalen-1-ylmethyl group, they differ in their substituents and overall structure.
Properties
Molecular Formula |
C14H13N3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
5-methyl-3-(naphthalen-1-ylmethylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C14H13N3S/c1-10-15-14(17-16-10)18-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3,(H,15,16,17) |
InChI Key |
UANPLHUXEGZCJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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